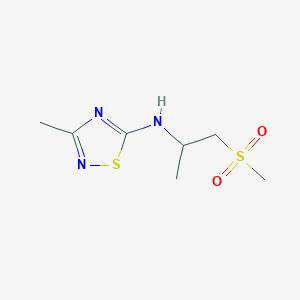![molecular formula C8H13N3O2S B7589741 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid, also known as TBTAA, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of thiadiazole compounds and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid is not fully understood. However, it has been suggested that 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has also been shown to inhibit the activity of various enzymes, including α-amylase, α-glucosidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has also been shown to improve lipid metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid in lab experiments is its low toxicity. 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has also been shown to be stable under various experimental conditions. However, one of the limitations of using 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid. One direction is to investigate the potential of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new methods for synthesizing 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid with higher yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid and its potential side effects.
Méthodes De Synthèse
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been synthesized using different methods, including the reaction of tert-butylisocyanide with thiosemicarbazide followed by the reaction with chloroacetic acid. Another method involves the reaction of tert-butylisocyanide with thiosemicarbazide followed by the reaction with chloroacetyl chloride. The yield of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has shown potential in various scientific research applications, including as an anticancer agent, antidiabetic agent, and anticonvulsant agent. In the field of cancer research, 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In the field of diabetes research, 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to lower blood glucose levels by increasing insulin secretion and improving insulin sensitivity. In the field of epilepsy research, 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to exhibit anticonvulsant activity by reducing the frequency and duration of seizures.
Propriétés
IUPAC Name |
2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)6-10-7(14-11-6)9-4-5(12)13/h4H2,1-3H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSQGZTZDYDBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butyl)-1,2,4-thiadiazol-5-yl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)


![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)


![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)